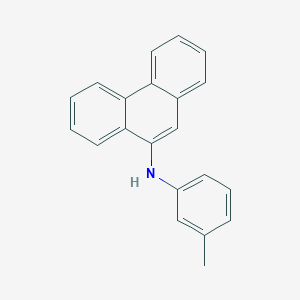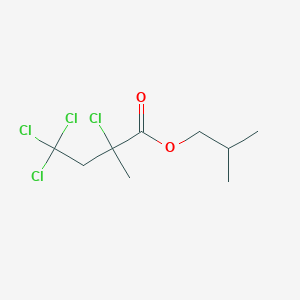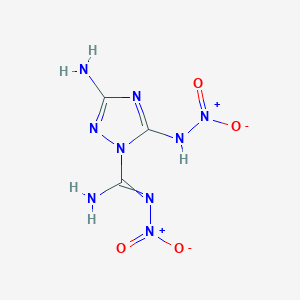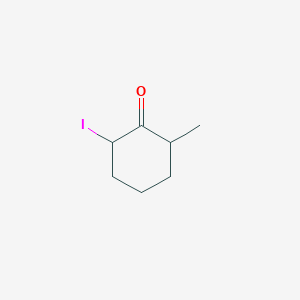![molecular formula C21H25NO3S B14245546 Cyclohexanecarboxamide, N-[[(4-methylphenyl)sulfonyl]phenylmethyl]- CAS No. 372199-81-0](/img/structure/B14245546.png)
Cyclohexanecarboxamide, N-[[(4-methylphenyl)sulfonyl]phenylmethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxamide, N-[[(4-methylphenyl)sulfonyl]phenylmethyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexane ring, a carboxamide group, and a sulfonyl-substituted phenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, N-[[(4-methylphenyl)sulfonyl]phenylmethyl]- typically involves the reaction of cyclohexanecarboxylic acid with an amine derivative. The process may include steps such as:
Formation of the Amide Bond: Cyclohexanecarboxylic acid is reacted with an amine derivative under conditions that promote amide bond formation. This can be achieved using coupling reagents like carbodiimides or through direct amidation.
Sulfonylation: The resulting amide is then subjected to sulfonylation using sulfonyl chlorides or sulfonic acids in the presence of a base. This step introduces the sulfonyl-substituted phenylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanecarboxamide, N-[[(4-methylphenyl)sulfonyl]phenylmethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxamide, N-[[(4-methylphenyl)sulfonyl]phenylmethyl]- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclohexanecarboxamide, N-[[(4-methylphenyl)sulfonyl]phenylmethyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarboxamide, N-(3-methylphenyl)-: Similar structure with a different substitution pattern on the phenyl ring.
Cyclohexanecarboxamide: Lacks the sulfonyl-substituted phenylmethyl group, resulting in different properties and applications.
Uniqueness
Cyclohexanecarboxamide, N-[[(4-methylphenyl)sulfonyl]phenylmethyl]- is unique due to the presence of the sulfonyl-substituted phenylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
372199-81-0 |
|---|---|
Molekularformel |
C21H25NO3S |
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
N-[(4-methylphenyl)sulfonyl-phenylmethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H25NO3S/c1-16-12-14-19(15-13-16)26(24,25)21(18-10-6-3-7-11-18)22-20(23)17-8-4-2-5-9-17/h3,6-7,10-15,17,21H,2,4-5,8-9H2,1H3,(H,22,23) |
InChI-Schlüssel |
CVZNABCKOOAIOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)NC(=O)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14245478.png)

![6-[6-([1,1'-Biphenyl]-4-yl)-4-phenyl-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14245495.png)

![2,3-Bis[(4-methoxyphenyl)methyl]butanedinitrile](/img/structure/B14245502.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14245505.png)


![Benzamide, N-[4-(4-chlorophenyl)-2-thiazolyl]-4-fluoro-](/img/structure/B14245516.png)

![2H-Pyrido[1,2-a]pyrimidin-2-one, 4,7-dimethyl-](/img/structure/B14245524.png)

